molecular formula C19H23NO6 B11023075 N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine

Cat. No.: B11023075
M. Wt: 361.4 g/mol
InChI Key: VDOKWIVLGJZAIF-KRWDZBQOSA-N
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Description

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine typically involves the esterification of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with L-valine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) in a solvent like N,N-dimethylacetamide (DMA) with lithium chloride (LiCl) as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of bacterial DNA gyrase, leading to antimicrobial effects, or interaction with inflammatory mediators, resulting in anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl and methyl groups at positions 4 and 8, respectively, differentiate it from other coumarin derivatives, potentially enhancing its therapeutic properties .

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

(2S)-2-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H23NO6/c1-5-12-8-16(22)26-18-11(4)14(7-6-13(12)18)25-9-15(21)20-17(10(2)3)19(23)24/h6-8,10,17H,5,9H2,1-4H3,(H,20,21)(H,23,24)/t17-/m0/s1

InChI Key

VDOKWIVLGJZAIF-KRWDZBQOSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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